Azido-PEG7-PFP ester
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Overview
Description
Azido-PEG7-PFP ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Preparation Methods
Azido-PEG7-PFP ester is synthesized through a series of chemical reactions involving the introduction of azide and PFP (pentafluorophenyl) ester groups into a PEG chain. The synthetic route typically involves the following steps:
PEGylation: The PEG chain is functionalized with azide groups.
Activation: The azide-functionalized PEG is then reacted with pentafluorophenyl esters to form the final product.
Industrial production methods for this compound involve similar steps but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Azido-PEG7-PFP ester undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs with molecules containing alkyne groups, forming triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming similar triazole linkages.
Common reagents used in these reactions include copper catalysts for CuAAC and strained alkynes for SPAAC. The major products formed from these reactions are triazole-linked compounds.
Scientific Research Applications
Azido-PEG7-PFP ester has a wide range of scientific research applications:
Mechanism of Action
Azido-PEG7-PFP ester exerts its effects through the formation of triazole linkages via CuAAC or SPAAC reactions. These reactions enable the compound to act as a linker in PROTACs, facilitating the degradation of target proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade proteins .
Comparison with Similar Compounds
Azido-PEG7-PFP ester is unique due to its specific combination of azide and PFP ester groups, which make it highly effective in click chemistry and PROTAC synthesis. Similar compounds include:
Azido-PEG7-amine: Contains an azide group and an amine group, used in similar click chemistry reactions.
Azido-PEG7-NHS ester: Contains an azide group and an NHS ester group, used for bioconjugation.
Azido-PEG7-acid: Contains an azide group and a carboxylic acid group, used in various chemical syntheses.
These compounds share similar functionalities but differ in their specific reactive groups, making this compound unique in its applications.
Properties
Molecular Formula |
C23H32F5N3O9 |
---|---|
Molecular Weight |
589.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H32F5N3O9/c24-18-19(25)21(27)23(22(28)20(18)26)40-17(32)1-3-33-5-7-35-9-11-37-13-15-39-16-14-38-12-10-36-8-6-34-4-2-30-31-29/h1-16H2 |
InChI Key |
AATGWHBZQXFXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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